molecular formula C19H13BrFN3O5 B5371455 6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione

6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5371455
M. Wt: 462.2 g/mol
InChI Key: HFTBXAGPZPKYLL-XVNBXDOJSA-N
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Description

Pyrimidine derivatives, including those with complex bromo, fluoro, and nitro substitutions, play a crucial role in various chemical and pharmaceutical applications. These compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves bromination, condensation reactions, and other specific chemical processes to introduce bromo, fluoro, nitro, and other substituents into the pyrimidine core. Kinoshita et al. (1992) discuss the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives through bromination processes (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by detailed spectroscopic and crystallographic analyses. For instance, Lahmidi et al. (2019) provided insights into the molecular structure of a novel pyrimidine derivative through X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cycloaddition, Michael addition, and others, contributing to their diverse chemical properties. Walsh and Wamhoff (1989) explored the cycloaddition reactions of substituted vinyl pyrimidinediones, revealing the potential to form complex chemical structures (Walsh & Wamhoff, 1989).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The crystal and molecular structure analysis often provides insights into these properties, as demonstrated by Zhou et al. (2007) for a specific pyrimidine derivative (Zhou, Niu, Li, & Shi, 2007).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. Studies like those by Eleev, Kutkin, and Zhidkov (2015) discuss the synthesis and properties of fluorocontaining pyrimidine derivatives, highlighting their unique chemical behaviors (Eleev, Kutkin, & Zhidkov, 2015).

properties

IUPAC Name

6-[(E)-2-[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O5/c20-13-4-8-16(29-10-11-1-5-14(21)6-2-11)12(9-13)3-7-15-17(24(27)28)18(25)23-19(26)22-15/h1-9H,10H2,(H2,22,23,25,26)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTBXAGPZPKYLL-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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